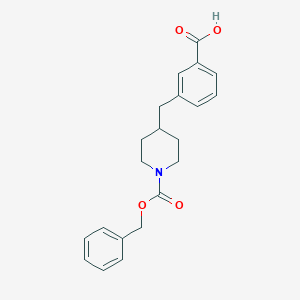

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid

Description

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted at the 3-position with a methyl group linked to a piperidin-4-yl ring. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide and medicinal chemistry due to its stability under acidic conditions and susceptibility to catalytic hydrogenolysis . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.43 g/mol (estimated from structural analogs in ).

Properties

IUPAC Name |

3-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c23-20(24)19-8-4-7-18(14-19)13-16-9-11-22(12-10-16)21(25)26-15-17-5-2-1-3-6-17/h1-8,14,16H,9-13,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJUJBSNBLTPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate.

Attachment of the Benzoic Acid Moiety: The final step involves coupling the piperidine derivative with a benzoic acid derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The piperidine ring may interact with biological receptors, influencing their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations:

- Protecting Groups: The Cbz group (benzyloxycarbonyl) in the target compound contrasts with tert-butoxycarbonyl (Boc) in analogs like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid . Boc is acid-labile, whereas Cbz is stable under acidic conditions but cleavable via hydrogenolysis .

- Substituent Effects: Replacing the methyl-benzoic acid moiety with a propanoic acid chain (as in 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid) reduces steric hindrance and alters solubility. The ethyl ester derivative (Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate) introduces lipophilicity, favoring membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The target compound exhibits higher molecular weight and LogP compared to analogs due to the bulky benzyl and benzoic acid groups. This may enhance binding affinity to hydrophobic targets but reduce aqueous solubility.

- The Boc-protected analog (305.37 g/mol) has lower LogP, suggesting improved solubility in polar solvents .

Biological Activity

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- CAS Number : 63845-28-3

Synthesis

The synthesis of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid typically involves multi-step organic reactions, including:

- Formation of Piperidine Derivatives : The initial step usually involves the synthesis of piperidine derivatives through cyclization reactions.

- Acylation : The benzyloxycarbonyl group is introduced via acylation, which enhances the compound's lipophilicity and potential bioactivity.

- Final Coupling : The final coupling with benzoic acid forms the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC₅₀ values ranging from 2.43 to 14.65 μM . The mechanism appears to involve microtubule destabilization, leading to apoptosis in cancer cells.

The proposed mechanisms for the biological activity of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid include:

- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cell division and cancer proliferation.

- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis through caspase activation pathways, enhancing cell death in cancerous cells .

Other Biological Activities

In addition to anticancer properties, derivatives containing piperidine structures have been investigated for other biological activities:

- Antibacterial Effects : Some studies suggest that related compounds exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to standard antibiotics .

- Anti-inflammatory Properties : Compounds with similar structural motifs have also been reported to possess anti-inflammatory effects, potentially through modulation of inflammatory pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.